Ester méthylique de l'acide (4-chloro-phényl)-hydroxyacétique

Vue d'ensemble

Description

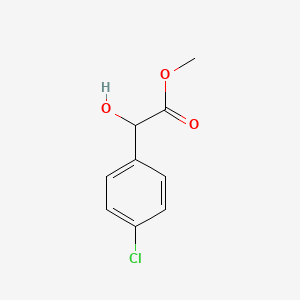

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate is an organic compound with the molecular formula C9H9ClO3 It is a derivative of acetic acid and features a chlorophenyl group attached to the alpha carbon of the acetate moiety

Applications De Recherche Scientifique

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

A related compound, 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester, has been found to inhibit the proliferation of colon cancer cells . This suggests that the compound may interact with cellular targets involved in cell proliferation, such as enzymes involved in DNA synthesis or cell cycle regulation.

Mode of Action

It is known that similar compounds can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the compound’s cellular targets, leading to changes in their activity.

Biochemical Pathways

The related compound mentioned earlier was found to potentially act through the hsp90 and trap1 mediated signaling pathway . These pathways are involved in protein folding and degradation, cellular stress responses, and apoptosis, which could be affected by the compound.

Result of Action

The related compound was found to selectively inhibit the proliferation of colon cancer cells . This suggests that the compound may induce cell cycle arrest or apoptosis in these cells.

Analyse Biochimique

Biochemical Properties

(4-Chloro-phenyl)-hydroxy-acetic acid methyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in regulating gene expression and chromatin structure . By inhibiting HDACs, (4-Chloro-phenyl)-hydroxy-acetic acid methyl ester can modulate the acetylation status of histones, leading to changes in gene expression patterns. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing cellular processes.

Cellular Effects

The effects of (4-Chloro-phenyl)-hydroxy-acetic acid methyl ester on various types of cells and cellular processes are diverse. This compound has been found to selectively inhibit the proliferation of certain cancer cells, such as colon cancer cells . It exerts its effects by inducing apoptosis, a programmed cell death process, and disrupting cell cycle progression. Furthermore, (4-Chloro-phenyl)-hydroxy-acetic acid methyl ester can influence cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of (4-Chloro-phenyl)-hydroxy-acetic acid methyl ester involves several key interactions at the molecular level. This compound binds to the active sites of HDACs, inhibiting their enzymatic activity and preventing the deacetylation of histones . As a result, the acetylation status of histones is maintained, leading to changes in chromatin structure and gene expression. Additionally, (4-Chloro-phenyl)-hydroxy-acetic acid methyl ester may interact with other biomolecules, such as transcription factors and co-regulators, further modulating gene expression and cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of 4-chlorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 4-chlorobenzaldehyde with methyl acetate in the presence of a base such as sodium methoxide. This reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of methyl 2-(4-chlorophenyl)-2-hydroxyacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 4-chlorophenylglyoxylic acid or 4-chlorophenylacetic acid.

Reduction: Formation of 4-chlorophenylethanol.

Substitution: Formation of 4-aminophenylacetate or 4-thiophenylacetate derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-(4-bromophenyl)-2-hydroxyacetate

- Methyl 2-(4-fluorophenyl)-2-hydroxyacetate

- Methyl 2-(4-methylphenyl)-2-hydroxyacetate

Uniqueness

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can affect the compound’s stability and its interactions with other molecules, making it distinct from its bromine, fluorine, and methyl analogs.

Activité Biologique

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate is an organic compound that has garnered attention for its biological activity, particularly in pharmacology. This article delves into the compound's characteristics, synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₉ClO₃

- Molecular Weight : 200.62 g/mol

- Appearance : White or colorless solid

- Solubility : Soluble in organic solvents

The compound features a chlorophenyl group and a hydroxyacetate moiety, which contribute to its chemical reactivity and biological activity. The presence of the chiral center allows for enantioselective reactions, making it significant in medicinal chemistry.

Synthesis Methods

Several synthetic pathways have been developed for the production of methyl 2-(4-chlorophenyl)-2-hydroxyacetate, emphasizing its versatility in organic chemistry. Common methods include:

- Esterification Reactions : Utilizing acid chlorides and alcohols.

- Enantioselective Catalysis : Employing various metal catalysts to achieve desired stereochemistry.

- Diazo Transfer Reactions : Involving continuous flow techniques to enhance yield and efficiency .

Biological Activity

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate exhibits significant biological activity, particularly as an intermediate in the synthesis of pharmaceuticals such as Clopidogrel, an antiplatelet medication. Its biological interactions can be summarized as follows:

- Enzyme Inhibition : The compound has been studied for its effects on various enzymes, influencing metabolic pathways crucial for drug metabolism.

- Receptor Modulation : It interacts with specific receptors, enhancing or inhibiting signaling pathways relevant to therapeutic outcomes .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Affects metabolic enzymes | , |

| Receptor Interaction | Modulates receptor activity | , |

| Pharmacological Role | Intermediate in drug synthesis (e.g., Clopidogrel) | , |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Clopidogrel Synthesis : Methyl 2-(4-chlorophenyl)-2-hydroxyacetate serves as a precursor in the synthesis of Clopidogrel. Research indicates that its derivatives exhibit varying binding affinities to CYP450 enzymes, affecting drug metabolism and efficacy .

- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal that variations in the compound's structure can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, studies demonstrate differences in metabolite formation rates between Clopidogrel and its analogs .

- Therapeutic Applications : Ongoing research aims to explore the potential of methyl 2-(4-chlorophenyl)-2-hydroxyacetate derivatives in treating cardiovascular diseases by enhancing platelet inhibition while minimizing side effects associated with existing therapies .

Propriétés

IUPAC Name |

methyl 2-(4-chlorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISNRFMQCNBYDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.